2,2,6,6-Tetramethyl-4-methylenepiperidine
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Overview
Description
2,2,6,6-Tetramethyl-4-methylenepiperidine is a chemical compound with the molecular formula C9H19N. It is a derivative of piperidine, characterized by the presence of four methyl groups and a methylene bridge. This compound is known for its unique structural properties and its utility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-Tetramethyl-4-methylenepiperidine typically involves the reaction of piperidine with formaldehyde and a suitable reducing agent. The reaction conditions include the use of a strong base, such as sodium hydroxide, and a controlled temperature environment to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step process that involves the initial formation of a piperidine derivative, followed by the introduction of methyl groups and the methylene bridge. The process is optimized to achieve high yields and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,2,6,6-Tetramethyl-4-methylenepiperidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkyl groups are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.
Scientific Research Applications
2,2,6,6-Tetramethyl-4-methylenepiperidine is widely used in scientific research due to its unique properties. It finds applications in:
Chemistry: As a base in organic synthesis and as a reagent in various chemical reactions.
Biology: In the study of enzyme mechanisms and as a potential inhibitor.
Medicine: In the development of pharmaceuticals and as a component in drug formulations.
Industry: In the production of polymers and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through its interaction with molecular targets and pathways. It acts as a base, facilitating various chemical reactions by accepting protons. The specific mechanism of action depends on the context in which the compound is used, such as in catalysis or as a reagent in organic synthesis.
Comparison with Similar Compounds
2,2,6,6-Tetramethyl-4-methylenepiperidine is compared with other similar compounds, such as:
2,2,6,6-Tetramethylpiperidine: Similar structure but lacks the methylene bridge.
4-Amino-2,2,6,6-tetramethylpiperidine: Contains an amino group instead of the methylene bridge.
1,2,2,6,6-Pentamethylpiperidine: Has an additional methyl group.
These compounds share structural similarities but differ in their functional groups and properties, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2,2,6,6-tetramethyl-4-methylidenepiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-8-6-9(2,3)11-10(4,5)7-8/h11H,1,6-7H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLISNDFVWLZXMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C)CC(N1)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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